molecular formula C16H20N4O3 B2636674 4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 1797139-97-9

4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2636674
CAS No.: 1797139-97-9
M. Wt: 316.361
InChI Key: GXAUOLXOGIVIIU-UHFFFAOYSA-N
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Description

4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with methanol under acidic or basic conditions to introduce the methoxy group.

    Synthesis of the Oxadiazole Intermediate: This involves the cyclization of a hydrazide derivative with a suitable carboxylic acid or ester under dehydrating conditions to form the oxadiazole ring.

    Coupling Reaction: The final step involves coupling the methoxypyrrolidine and oxadiazole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxypyrrolidine moiety can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield hydrazine derivatives.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary, but typical reagents include halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The methoxypyrrolidine moiety may interact with enzyme active sites or receptor binding pockets, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methoxypyrrolidin-1-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 5-[4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride
  • potassium 2-{[(3S)-3-methoxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate

Uniqueness

4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrrolidine and oxadiazole moieties provide a versatile framework for interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-18-19-15(23-11)9-17-16(21)12-3-5-13(6-4-12)20-8-7-14(10-20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAUOLXOGIVIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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